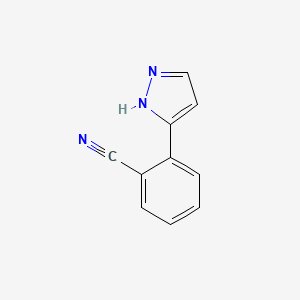

2-(1H-Pyrazol-3-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1H-pyrazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-5-6-12-13-10/h1-6H,(H,12,13) |

InChI Key |

KRAWAGMBRSAXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Benzonitrile and Its Derivatives

Conventional Synthetic Routes to 2-(1H-Pyrazol-3-yl)benzonitrile

The construction of the this compound framework typically involves the strategic formation of either the pyrazole (B372694) ring or the benzonitrile (B105546) moiety, followed by the linkage of the two components.

Cross-Coupling Reactions in the Formation of the Pyrazole-Benzonitrile Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they play a crucial role in connecting the pyrazole and benzonitrile rings.

The Suzuki-Miyaura coupling is a widely utilized method for creating aryl-heteroaryl bonds. nih.govmdpi.com This reaction typically involves the coupling of an aryl boronic acid or its ester with a heterocyclic halide in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, this can be achieved by coupling a pyrazole-containing boronic acid derivative with a halogenated benzonitrile, or conversely, a benzonitrile-containing boronic acid with a halogenated pyrazole.

A specific example involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile. google.com This Suzuki reaction, catalyzed by bis(triphenylphosphine)palladium(II) chloride in the presence of sodium carbonate, yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile. google.com Subsequent deprotection of the pyrazole nitrogen affords the desired 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. google.com The use of N-protected pyrazoles can be advantageous in preventing side reactions at the pyrazole NH group. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 4-bromo-2-chlorobenzonitrile | Bis(triphenylphosphine)palladium(II) chloride | Sodium carbonate | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile |

Table 1: Example of a Suzuki-Miyaura Coupling Reaction. google.com

The efficiency of Suzuki-Miyaura couplings can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent system. mdpi.comresearchgate.netresearchgate.net For instance, the use of sterically demanding phosphine (B1218219) ligands like SPhos and XPhos has been shown to improve yields in the coupling of unprotected N-H azoles. nih.gov

Palladium catalysis is also instrumental in the direct functionalization of benzonitrile derivatives. beilstein-journals.org These methods can involve the activation of C-H bonds, allowing for the direct introduction of a pyrazole moiety onto the benzonitrile ring. While direct C-H arylation of benzonitriles with pyrazoles is a developing area, the pyrazole ring itself has been effectively used as a directing group in palladium-catalyzed C-H functionalization reactions. nih.govnih.gov This suggests the potential for intramolecular strategies where a pyrazole-containing tether directs the formation of the benzonitrile from a pre-functionalized aromatic ring.

Furthermore, palladium catalysts are essential for various cyanation reactions that form the benzonitrile group itself, which will be discussed in the following section. researchgate.netrsc.org

Cyanation Strategies in the Synthesis of Benzonitrile Frameworks

The introduction of the nitrile group onto an aromatic ring is a fundamental transformation in the synthesis of benzonitriles. organic-chemistry.org Various cyanation methods are available, often employing metal catalysts.

For the synthesis of this compound, a common strategy involves the cyanation of a pre-formed 2-halo-arylpyrazole. A range of cyanide sources can be used, including potassium cyanide, sodium cyanide, zinc cyanide, and potassium ferrocyanide. organic-chemistry.orgresearchgate.net The choice of cyanide reagent and reaction conditions is often dictated by the substrate's reactivity and functional group tolerance. For instance, the use of less toxic zinc cyanide with a nickel(II) catalyst has been shown to be effective for the cyanation of aryl chlorides under mild conditions. organic-chemistry.org

| Aryl Halide | Cyanide Source | Catalyst System | Product |

| Aryl Chloride | Zn(CN)2 | NiCl2·6H2O/dppf/Zn | Aryl Nitrile |

| Aryl Imidazolylsulfonate | K4[Fe(CN)6] | Palladium catalyst | Benzonitrile |

Table 2: Examples of Cyanation Reactions. organic-chemistry.org

The development of efficient and environmentally benign cyanation methods is an active area of research. nih.gov This includes the use of non-toxic cyanide sources and the development of catalytic systems that operate under mild conditions. organic-chemistry.org Iron-catalyzed cyanation reactions have also emerged as a promising alternative. rsc.org

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyrazole ring system.

The [3+2] cycloaddition reaction is a classic and highly effective method for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.org This reaction involves the combination of a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (a dipolarophile).

In the context of synthesizing pyrazole-containing benzonitriles, a common approach is the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The 1,3-dicarbonyl compound can be generated in situ, and its subsequent cyclocondensation with hydrazine leads to the formation of the pyrazole ring. beilstein-journals.org Another important [3+2] cycloaddition strategy involves the reaction of sydnones with alkynes. acs.org This method allows for the regioselective synthesis of polysubstituted pyrazoles under mild conditions. acs.org For instance, the base-mediated cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides a route to 1,3,4-trisubstituted pyrazoles. acs.org While not directly yielding this compound in one step, these methods provide access to functionalized pyrazole intermediates that can be further elaborated to the target molecule.

A dearomative (3+2) cycloaddition between an aromatic substrate and an azidium ion has also been reported, leading to fused triazolinium adducts that can be converted to arylamines. acs.org While this specific reaction produces amines, the underlying principle of cycloaddition for functionalizing aromatic rings highlights the potential for developing similar strategies for pyrazole synthesis.

| 1,3-Dipole/Equivalent | Dipolarophile | Product |

| Hydrazine | 1,3-Dicarbonyl Compound | Pyrazole |

| Sydnone | Alkyne | Polysubstituted Pyrazole |

Table 3: General [3+2] Cycloaddition Reactions for Pyrazole Synthesis. beilstein-journals.orgacs.org

Synthesis from Hydrazone Precursors and Ethylene (B1197577) Glycol

The use of hydrazones as precursors for pyrazole synthesis is a well-established method. While direct reactions of hydrazones with ethylene glycol to form the pyrazole ring are not the most common route, ethylene glycol can play a crucial role as a solvent or promoting medium in related cyclocondensation reactions. Its high boiling point, stability, and favorable solubility characteristics for organic compounds make it a green and financially viable alternative to conventional solvents. ias.ac.in

For instance, in the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazines, ethylene glycol has been employed as the reaction medium, affording products in good to excellent yields (70–95%) at room temperature. mdpi.com This demonstrates the utility of ethylene glycol in facilitating the cyclization process, which is mechanistically similar to reactions starting from hydrazones.

Furthermore, ethylene glycol has been successfully utilized as a green, reusable, and biodegradable promoting medium in the catalyst-free, one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. ias.ac.in This reaction involves ethyl acetoacetate, a hydrazine derivative, an aldehyde, and malononitrile (B47326). The use of ethylene glycol at 100 °C resulted in an outstanding yield of 94% in just 80 minutes, outperforming other solvents like water, ethanol, and methanol. ias.ac.in The key steps in such multicomponent reactions often involve the in-situ formation of hydrazone intermediates, which then undergo cyclization.

Table 1: Effect of Solvents on the Synthesis of Dihydropyrano[2,3-c]pyrazoles ias.ac.in

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H₂O | 100 | 120 | 75 |

| 2 | EtOH | 80 | 150 | 70 |

| 3 | MeOH | 65 | 180 | 65 |

| 4 | H₂O/EtOH (1:1) | 100 | 120 | 80 |

| 5 | None | 120 | 100 | 85 |

| 6 | Ethylene Glycol | 100 | 80 | 94 |

Malononitrile-based Routes to Substituted Pyrazoles

Malononitrile is a versatile C3 building block in heterocyclic synthesis due to its activated methylene (B1212753) group and dual cyano functionalities. It is frequently employed in multicomponent reactions to construct highly substituted pyrazole derivatives, particularly aminopyrazoles.

A common strategy involves the reaction of malononitrile with a hydrazine derivative and a third component, often an aldehyde or ketone. For example, a three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) can be catalyzed by NiFe₂O₄ nanoparticles at room temperature to produce 5-amino-1H-pyrazole-4-carbonitriles in excellent yields. semanticscholar.org The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate, which then undergoes a Michael addition with phenylhydrazine followed by cyclization.

Another example is the four-component reaction to synthesize pyrano[2,3-c]pyrazoles, where malononitrile, a hydrazine, a β-ketoester (like ethyl acetoacetate), and an aldehyde are condensed together. google.com In these reactions, the pyrazole ring is typically formed from the hydrazine and the β-ketoester, while the malononitrile and aldehyde components form the pyran ring fused to the pyrazole.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis, nano-catalysis, and continuous-flow chemistry have emerged as powerful tools in the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the synthesis of pyrazoles due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. ias.ac.inmdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner product profiles compared to conventional heating methods. rsc.org

This technique is particularly effective for condensation reactions. For instance, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives via the reaction of quinolin-2(1H)-one-based α,β-unsaturated ketones with arylhydrazines in acetic acid was achieved in 7-10 minutes with yields of 68-86% under microwave irradiation at 120°C. nih.gov Similarly, solvent-free microwave-assisted methods have been developed, further enhancing the green credentials of this approach. rsc.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles google.com

| Method | Reaction Time | Yield (%) |

| Conventional Heating (80°C) | 1.4 hours | 80 |

| Microwave Irradiation | 25 minutes | 88 |

Nano-Catalysis in Pyrazole Benzonitrile Synthesis

The use of nanocatalysts in organic synthesis offers several advantages, including high catalytic activity, large surface area, and the potential for catalyst recovery and reuse. Various nanoparticles have been employed for the synthesis of pyrazole derivatives.

For the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, which are structurally related to this compound, NiFe₂O₄ nanoparticles have proven to be an excellent catalyst in a one-pot, three-component reaction at room temperature. semanticscholar.org This method is advantageous due to its short reaction times and non-chromatographic work-up. ZnO nanoparticles have also been utilized as an eco-friendly catalyst for the synthesis of pyrazole derivatives under aqueous conditions and in solvent-free microwave methods. google.com

Copper nanoparticles grafted on carbon microspheres (Cu-NP/C) have been used as a reusable heterogeneous catalyst for the one-pot, three-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the versatility of nano-catalysis in creating complex heterocyclic systems. pharmacompass.com

Continuous-Flow Chemistry for Pyrazole Derivatives

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering benefits such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. researchgate.net This methodology is particularly well-suited for the synthesis of pyrazole derivatives, where hazardous intermediates or reagents might be involved.

Flow chemistry also enables the safe handling of potentially explosive intermediates like diazoalkanes at elevated temperatures. Furthermore, it can improve reaction efficiency and reduce the need for catalysts in certain cases. ontosight.ai

Strategies for Derivatization of this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The key sites for derivatization are the nitrogen atoms of the pyrazole ring and the benzonitrile ring.

One of the most common derivatization strategies is N-alkylation of the pyrazole ring. This can be achieved under basic conditions by deprotonating the pyrazole nitrogen followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed, providing a milder route to N-alkyl pyrazoles. semanticscholar.orgmdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often governed by steric factors. semanticscholar.org

For derivatives of this compound that possess a leaving group on the benzonitrile ring, such as a halogen, cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for introducing new carbon-carbon bonds. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile can be subjected to Suzuki coupling with various boronic acids to introduce aryl or heteroaryl substituents at the 2-position of the benzonitrile ring. ontosight.ai However, the presence of the unprotected N-H group on the pyrazole can sometimes inhibit palladium catalysts, necessitating careful optimization of reaction conditions, including the choice of ligands and bases. nih.gov

Another approach involves the initial synthesis of a protected pyrazole derivative, which can then undergo functionalization followed by deprotection. For instance, a pyrazole can be protected with a tetrahydropyranyl (THP) group, which is stable to the conditions of a Suzuki coupling reaction and can be subsequently removed with acid to yield the N-H pyrazole. google.com

Functional Group Transformations on the Pyrazole Ring

The pyrazole ring within the this compound structure offers multiple sites for functionalization, primarily at the N1 nitrogen atom and the C4 carbon atom. These modifications are key to altering the molecule's polarity, solubility, and interaction with biological targets.

N-Alkylation and N-Arylation:

The secondary amine of the pyrazole ring is readily alkylated or arylated under various conditions. N-alkylation can be achieved using alkyl halides in the presence of a base or through Mitsunobu-type reactions. For instance, the N-alkylation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile with (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate has been successfully carried out using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) in ethyl acetate. google.com This reaction proceeds regioselectively on the pyrazole nitrogen, providing a key intermediate for more complex structures. google.com

A general and efficient method for N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method is effective for introducing various benzylic, phenethyl, and benzhydryl groups onto the pyrazole nitrogen. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, these conditions typically yield a mixture of regioisomers, with the major product determined by steric factors. mdpi.com

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful method for attaching aryl groups to the pyrazole nitrogen. These reactions can be performed using aryl halides in the presence of a copper catalyst, such as a Salen-Cu(II) complex, which has been shown to be effective for the N-arylation of pyrazole with various aryl iodides and bromides under mild, air-stable conditions. researchgate.net

Table 1: Examples of N-Alkylation of Pyrazolylbenzonitrile Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate, PPh3, DIAD | EtOAc, 10 ± 10 °C to 20 ± 5 °C | (S)-tert-Butyl (1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)carbamate | Not specified | google.com |

| 4-Chloropyrazole (model substrate) | Phenethyl trichloroacetimidate, CSA (10 mol%) | 1,2-DCE, 80 °C, 4h | 1-Phenethyl-4-chloro-1H-pyrazole | 75% | semanticscholar.org |

C-Halogenation:

Electrophilic halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible carbon. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used reagents for this transformation, offering mild reaction conditions without the need for a catalyst. researchgate.net The reaction of pyrazoles with NXS in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields. researchgate.net For substrates where the C4 position is already substituted, halogenation can be directed to other positions, though this often requires more forcing conditions. researchgate.net

Functional Group Transformations on the Benzonitrile Moiety

The benzonitrile portion of the molecule provides two main avenues for chemical modification: reactions involving the nitrile group and electrophilic substitution on the aromatic ring.

Hydrolysis and Related Transformations of the Nitrile Group:

The cyano group is a versatile functional handle that can be converted into other important functionalities, most notably amides and carboxylic acids. The hydrolysis of nitriles can be performed under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis, typically achieved by heating the nitrile under reflux with a dilute mineral acid like HCl, proceeds via initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water. chemguide.co.uklibretexts.org The reaction initially forms an amide, which is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. chemguide.co.uklibretexts.org This process yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.orgweebly.com It is sometimes possible to stop the hydrolysis at the amide stage, particularly under milder basic conditions. libretexts.org For example, the partial hydrolysis of a related 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile to its corresponding carboxamide has been successfully achieved using concentrated sulfuric acid. ekb.eg

Table 2: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile to Carboxylic Acid | H2O, HCl or H2SO4 | Heat (reflux) | Carboxylic Acid | chemguide.co.uklibretexts.org |

| Nitrile to Carboxylate Salt | H2O, NaOH or KOH | Heat (reflux) | Carboxylate Salt | chemguide.co.uklibretexts.org |

| Nitrile to Amide | H2SO4 (conc.) | Controlled temperature | Carboxamide | ekb.eg |

Reduction of the Nitrile Group:

The nitrile group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4), which effects the complete reduction of the C≡N triple bond. philadelphia.edu.jo The reaction typically involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by workup with water to yield the primary amine. philadelphia.edu.jo

Synthesis of Bridged and Fused Pyrazole-Benzonitrile Systems

The this compound framework is an excellent precursor for constructing more complex, polycyclic systems. By introducing appropriate functional groups onto either the pyrazole or benzonitrile ring, intramolecular or intermolecular cyclization reactions can be initiated to form fused or bridged heterocyclic structures.

Synthesis of Fused Pyrazolo[1,5-a]pyrimidines:

One of the most common fused systems derived from pyrazoles are the pyrazolo[1,5-a]pyrimidines. Their synthesis typically begins with a 5-aminopyrazole derivative, which can be prepared from the corresponding this compound by first nitrating the pyrazole ring and then reducing the nitro group. The resulting 2-(5-amino-1H-pyrazol-3-yl)benzonitrile can then undergo condensation reactions with 1,3-dielectrophiles.

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as acetylacetone, or with α,β-unsaturated ketones (enones) in a solvent like acetic acid leads to the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. ekb.egnih.gov The regioselectivity is driven by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic pyrazole nitrogen. researchgate.net This approach allows for the synthesis of a wide variety of substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netnih.gov

Synthesis of Fused Pyrazolo[5,1-c] nih.govCurrent time information in Chatham County, US.nih.govtriazines:

Another important class of fused heterocycles are the pyrazolo[5,1-c] nih.govCurrent time information in Chatham County, US.nih.govtriazines. nih.govresearchgate.net The synthesis of these systems often starts with a pyrazole that has a reactive group, such as a hydrazone, at the C5 position. Alternatively, a diazonium salt can be generated from a 5-aminopyrazole derivative. This reactive intermediate can then undergo intramolecular cyclization onto a suitable group on the benzonitrile ring or participate in an intermolecular reaction to build the triazine ring. For example, pyrazolyltriazenes have been used as precursors that undergo cyclative cleavage to form pyrazolo[3,4-d] researchgate.netCurrent time information in Chatham County, US.nih.govtriazines. kit.edu

Table 3: Examples of Reagents for Fused Pyrazole Synthesis

| Precursor | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazole-3-carbonitrile | Arylpropenones (Enaminones) | Pyrazolo[1,5-a]pyrimidine | ekb.eg |

| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-Aminopyrazole | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Amino-1H-pyrazole-4-carbonitrile | Diazotization, then cyclization | Pyrazolo[3,4-d] researchgate.netCurrent time information in Chatham County, US.nih.govtriazine | kit.edu |

Chemical Reactivity and Mechanistic Studies of 2 1h Pyrazol 3 Yl Benzonitrile

Reactivity of the Pyrazole-NH Moiety

The pyrazole (B372694) ring contains two nitrogen atoms: a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) bearing a hydrogen atom. The N-unsubstituted pyrazole moiety exhibits amphoteric properties; the pyrrole-like nitrogen can donate a proton, while the pyridine-like nitrogen is capable of accepting one. nih.gov The presence of electron-donating groups on the ring can enhance the acidity of the NH group. nih.gov

Alkylation and acylation are common reactions involving the pyrazole-NH moiety. A method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comresearchgate.net In the case of unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with the major product often determined by steric factors. mdpi.comresearchgate.net

The proposed mechanism for this N-alkylation involves initial protonation of the trichloroacetimidate by the acid catalyst, which then ionizes to form a carbocation. This carbocation is subsequently trapped by the pyrazole, leading to the N-alkylated product. mdpi.com

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, including reduction and oxidation.

Reduction Reactions of the Nitrile Group

The nitrile group in 2-(1H-Pyrazol-3-yl)benzonitrile can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.comchemguide.co.uk The reaction with LiAlH₄ is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation can also be employed, using catalysts such as palladium, platinum, or nickel at elevated temperatures and pressures. chemguide.co.uk Another approach involves the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which effectively reduces various nitriles to primary amines. organic-chemistry.org

| Reagent | Product | Conditions |

| Lithium aluminum hydride (LiAlH₄) | Primary amine | Diethyl ether, followed by acid workup chemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | Primary amine | Pd, Pt, or Ni catalyst, elevated T/P chemguide.co.uk |

| Diisopropylaminoborane/LiBH₄ (catalytic) | Primary amine | Not specified organic-chemistry.org |

| Ammonia (B1221849) borane | Primary amine | Thermal decomposition organic-chemistry.org |

Oxidative Transformations Involving the Benzonitrile (B105546) System

While specific oxidative transformations of this compound are not extensively detailed in the provided search results, related compounds offer insights. For instance, in a different system, the amino group on a pyrazole ring can be oxidized to a nitro derivative using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. Additionally, studies on the reaction of 1,4-quinones with nitrile imines have shown that the initial cycloadducts can undergo spontaneous air oxidation to form aromatized pyrazole derivatives. beilstein-journals.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aromatic character of both the pyrazole and benzene (B151609) rings allows for electrophilic substitution reactions. nih.gov Due to its pronounced aromaticity, pyrazole typically undergoes electrophilic substitution, such as nitration, sulfonation, and halogenation, at the 4-position. nih.gov The benzene ring's reactivity towards electrophiles is influenced by the pyrazole substituent.

Electrophilic aromatic substitution (EAS) reactions generally proceed through a two-step mechanism: the aromatic ring attacks an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edupressbooks.pub Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The presence of deactivating groups on the benzene ring can hinder or prevent some EAS reactions, such as Friedel-Crafts reactions. uci.edulibretexts.org

Conversely, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are substituted with strong electron-withdrawing groups at positions ortho or para to a leaving group. sinica.edu.tw These electron-withdrawing groups stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. sinica.edu.tw

Mechanistic Investigations of Key Transformations

Proton Transfer Mechanisms in Pyrazole-Based Systems

Proton transfer is a fundamental process in many reactions involving pyrazole-based systems. nih.govmasterorganicchemistry.comyoutube.com The amphoteric nature of the N-unsubstituted pyrazole ring makes it a participant in both proton donation and acceptance. nih.gov Computational studies on double proton transfer reactions between carboxylic acids and pyrazole have revealed that the reaction profile can be modulated by substituents, leading to a transition from a concerted to a stepwise mechanism. nih.gov In some cases, an extremely flat, plateau-like transition state region is observed. nih.gov

Proton transfer mechanisms are often depicted as a two-step process involving a "proton shuttle" molecule, such as water, to avoid high-energy, multiply charged intermediates. masterorganicchemistry.com This involves a sequence of protonation and deprotonation steps. masterorganicchemistry.com

Insights into Activation Barriers and Reaction Pathways

The reactivity of this compound is governed by the interplay of its two main functional components: the pyrazole ring and the benzonitrile group. The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (NH) and the other is pyridine-like (-N=). This arrangement allows for a variety of chemical transformations.

General Reactivity of the Pyrazole Ring:

The pyrazole ring can undergo several types of reactions:

Tautomerism: The proton on the nitrogen atom can move between the two nitrogen atoms, leading to different tautomeric forms. This can influence the compound's reactivity in various reactions. numberanalytics.comnih.gov

Electrophilic Substitution: These reactions, such as halogenation or nitration, typically occur at the C4 position of the pyrazole ring, which is the most electron-rich position. nih.gov

N-Alkylation/N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated. The regioselectivity of this reaction (i.e., which nitrogen atom is substituted) is influenced by the nature of the substituent on the pyrazole ring and the reaction conditions.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, although this is less common for the aromatic parent compound. mdpi.com

Reactivity of the Benzonitrile Moiety:

The benzonitrile group consists of a benzene ring substituted with a nitrile (-C≡N) group.

Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo nucleophilic addition, typically under acidic or basic conditions, to form various functional groups such as carboxylic acids, amides, or tetrazoles.

Electrophilic Aromatic Substitution: The nitrile group is a deactivating, meta-directing group for electrophilic substitution on the benzene ring. However, the presence of the pyrazole substituent will also influence the regioselectivity of such reactions.

Insights from Computational Studies on Analogous Systems:

While specific computational studies on this compound are lacking, studies on simpler pyrazole systems can provide valuable insights into potential reaction pathways and activation barriers. For instance, a computational study on the alkylation of a generic pyrazole provides a framework for understanding the factors that determine the regioselectivity of N-alkylation.

In this study, the activation energies for the alkylation at the N1 and N2 positions of a pyrazole were calculated. The results indicated that the nature of the alkylating agent can significantly influence the preferred reaction pathway by altering the activation barriers.

Table 1: Calculated Activation Energies for the Alkylation of a Generic Pyrazole

| Alkylating Agent | Activation Energy for N1 Alkylation (kcal/mol) | Activation Energy for N2 Alkylation (kcal/mol) |

| Methyl Bromide | 6.4 | 9.4 |

| N-methyl chloroacetamide | 18.0 | 15.0 |

This data is from a computational study on a generic pyrazole and is presented for illustrative purposes. It does not represent experimental data for this compound.

The data in Table 1 illustrates that with a simple alkylating agent like methyl bromide, alkylation at the N1 position is favored due to a lower activation barrier. However, with a more complex reagent like N-methyl chloroacetamide, the selectivity is reversed, and N2 alkylation becomes the preferred pathway. This change is attributed to stabilizing interactions in the transition state.

Postulated Reaction Pathways for this compound:

Based on the general reactivity of its constituent parts, several reaction pathways can be postulated for this compound:

N-Functionalization of the Pyrazole Ring: This would likely be a common reaction, with the regioselectivity being influenced by the electronic effects of the benzonitrile group and the reaction conditions. The activation barriers for these reactions would be expected to be in a range that is accessible under typical laboratory conditions.

Modification of the Nitrile Group: Hydrolysis of the nitrile to a carboxylic acid or an amide would require forcing conditions (strong acid or base and heat), suggesting a significant activation barrier.

Electrophilic Substitution on the Pyrazole Ring: This would likely occur at the C4 position. The activation barrier for this reaction would depend on the nature of the electrophile.

High-Temperature Isomerization: Studies on other substituted pyrazoles have shown that high temperatures can be used to overcome large activation barriers to achieve isomerization, a reaction that is typically "forbidden" under normal conditions. nih.gov It is conceivable that this compound could undergo similar high-energy transformations. nih.gov

Despite a comprehensive search for scientific literature and chemical data, specific experimental spectroscopic data for the compound this compound is not publicly available. Detailed research findings, including specific chemical shifts for NMR, vibrational frequencies for IR and Raman spectroscopy, and fragmentation analysis for mass spectrometry, could not be located for this exact molecule.

Therefore, it is not possible to generate an article with the requested data tables and in-depth analysis for each specified spectroscopic methodology. Information is available for similar or substituted compounds, such as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile or the isomeric 2-(1H-pyrazol-1-yl)benzonitrile, but this data is not directly applicable and would not meet the requirements of an article focused solely on this compound.

Spectroscopic Characterization Methodologies for 2 1h Pyrazol 3 Yl Benzonitrile

X-ray Diffraction Analysis for Solid-State Structure

As of the latest available data, a specific single-crystal X-ray diffraction analysis for the compound 2-(1H-Pyrazol-3-yl)benzonitrile has not been reported in publicly accessible crystallographic databases. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing precise information on bond lengths, bond angles, and the supramolecular architecture. Such data is fundamental for understanding its physical properties and for the rational design of new materials and pharmaceutical compounds.

Computational and Theoretical Investigations of 2 1h Pyrazol 3 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, electronic distribution, and reactivity. A typical study of 2-(1H-Pyrazol-3-yl)benzonitrile would involve DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), to obtain a comprehensive understanding of its characteristics.

To begin a computational study, the three-dimensional structure of this compound would be optimized to find its most stable conformation (the lowest energy state). This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the global minimum on the potential energy surface is located.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. These energy values are instrumental in predicting how the molecule will interact with other chemical species.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the nitrile group, identifying them as sites for electrophilic interaction. Positive potential might be located on the hydrogen atoms, particularly the N-H proton of the pyrazole. This analysis provides a clear, intuitive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and intramolecular interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Mulliken charge analysis is a method for calculating the partial atomic charges on the individual atoms of a molecule. Although sensitive to the basis set used, it provides a useful approximation of the electron distribution.

A Mulliken charge analysis for this compound would assign a numerical charge value to each atom (carbon, nitrogen, and hydrogen). This data would quantify the electron-withdrawing or electron-donating nature of different parts of the molecule. For instance, the nitrogen atoms are expected to carry negative charges, while the hydrogen atoms would be positively charged. This information complements the MEP analysis by providing a quantitative measure of the electrostatic landscape.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Using the optimized geometry obtained from DFT calculations, it is possible to compute theoretical vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For this compound, calculating the vibrational frequencies would help in assigning the peaks observed in an experimental IR spectrum. For example, the calculation would predict the stretching frequencies for the C≡N (nitrile), C=N (pyrazole), and N-H bonds. Similarly, theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are invaluable for interpreting experimental NMR data and confirming the structural assignment.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies for pyrazole derivatives are typically performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). nih.govbiointerfaceresearch.com These calculations provide a set of harmonic vibrational frequencies that can be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. To improve the agreement between theoretical and experimental data, calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the theoretical methods. biointerfaceresearch.com

For related benzonitrile (B105546) compounds, such as 2-chloro-6-methyl benzonitrile, detailed vibrational assignments have been made by comparing experimental spectra with the results of ab-initio Hartree-Fock calculations. researchgate.net The characteristic C≡N stretching vibration in benzonitrile derivatives is a strong indicator in IR spectra. sphinxsai.com Similarly, the vibrational modes of the pyrazole ring have been studied in detail for various derivatives. researchgate.netmdpi.com

Table 1: Key Vibrational Modes and Expected Frequency Regions

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C≡N (nitrile) | Stretching | 2220 - 2260 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C=N (pyrazole) | Stretching | 1500 - 1600 |

| C-H | In-plane bending | 1000 - 1300 |

| C-H | Out-of-plane bending | 750 - 1000 |

Predicted NMR Chemical Shifts (¹H and ¹³C)

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. arxiv.orgmdpi.com DFT calculations, using methods like Gauge-Including Atomic Orbitals (GIAO), are employed to calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. liverpool.ac.uk These predictions are invaluable for the structural elucidation of newly synthesized compounds. nih.gov

For pyrazole derivatives, ¹H NMR spectra typically show distinct signals for the protons on the pyrazole ring and any substituents. mdpi.comsemanticscholar.orgnih.gov The chemical environment of each proton and carbon atom dictates its specific chemical shift. youtube.comnih.gov

Although a dedicated table of predicted NMR chemical shifts for this compound is not present in the provided search results, computational models for similar structures can provide an estimation. The protons on the benzonitrile ring would appear in the aromatic region, while the pyrazole protons would have their own characteristic shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected Chemical Shift Range (ppm) |

| ¹H (N-H, pyrazole) | 12.0 - 14.0 |

| ¹H (Aromatic, benzonitrile) | 7.0 - 8.5 |

| ¹H (Pyrazole ring) | 6.0 - 8.0 |

| ¹³C (C≡N, nitrile) | 115 - 125 |

| ¹³C (Aromatic, benzonitrile) | 110 - 140 |

| ¹³C (Pyrazole ring) | 100 - 150 |

UV-Visible (UV-Vis) Absorption Wavelengths

Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of pyrazole in the gas phase shows a maximum absorption around 203-206 nm. rsc.orgnih.govresearchgate.net The spectrum of benzonitrile has also been well-characterized. sphinxsai.com The combination of these two chromophores in this compound is expected to result in a UV-Vis spectrum that reflects contributions from both moieties, likely with some shifts in the absorption maxima due to their electronic interaction. Studies on related pyrazole azo dyes have shown that the solvent can also influence the position of the absorption bands. mdpi.com

Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is a significant area of research, driven by the potential applications of organic materials in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.netrsc.org

Pyrazole derivatives have been identified as promising candidates for NLO materials. researchgate.netresearchgate.net The presence of donor and acceptor groups within a π-conjugated system can lead to enhanced NLO properties. In this compound, the pyrazole ring can act as an electron donor and the benzonitrile group as an electron acceptor, creating a donor-π-acceptor framework that is conducive to a significant NLO response. While specific calculated values for the hyperpolarizability of this compound were not found, the general structural features suggest it would exhibit NLO activity.

Intermolecular Interactions and Stabilization Energies

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the crystal packing and supramolecular assembly of pyrazole-containing compounds. researchgate.net The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). These features allow for the formation of various hydrogen bonding motifs, such as chains and dimers. semanticscholar.orgnih.gov

Electrostatic Energy Contributions

The stabilization of the crystal lattice is not solely due to hydrogen bonding; electrostatic interactions also make a significant contribution. researchgate.net The distribution of electron density within the molecule, which can be analyzed using computational methods, determines the molecular electrostatic potential (MEP). The MEP map reveals the regions of positive and negative electrostatic potential, which in turn govern how molecules will interact with each other. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the nitrile group are typically regions of negative electrostatic potential, while the N-H proton is a region of positive potential, facilitating electrostatic attraction between molecules.

Reaction Pathway and Activation Barrier Analysis

The Knorr synthesis, a classical and widely used method for preparing pyrazoles, involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comslideshare.netslideshare.netjk-sci.comname-reaction.comdergipark.org.tr The reaction mechanism, which can be elucidated through computational modeling, typically proceeds through several key steps. The process is often initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound. name-reaction.com This is followed by the formation of an imine. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclized intermediate. name-reaction.com The final step involves dehydration to yield the aromatic pyrazole ring. researchgate.net

Computational investigations, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the finer details of these pathways. For instance, studies on analogous systems have explored the competition between different reaction routes and the factors influencing regioselectivity, which is crucial when using unsymmetrical dicarbonyl compounds. rsc.org

One of the key aspects illuminated by computational analysis is the determination of activation energies for various steps in the reaction sequence. For example, in the alkylation of a substituted pyrazole, DFT calculations can estimate the activation energies for substitution at the N1 and N2 positions of the pyrazole ring, thereby predicting the likely isomeric product ratio. In one such study, the calculated activation energies for N1 and N2 methylation of a pyrazole with methyl bromide were 6.4 kcal/mol and 9.4 kcal/mol, respectively, indicating a preference for N1 alkylation. wuxiapptec.com However, when a different alkylating agent (N-methyl chloroacetamide) was used in the calculations, the activation energies were 18.0 kcal/mol for N1 and 15.0 kcal/mol for N2, correctly predicting the experimentally observed N2 selectivity. wuxiapptec.com This reversal was attributed to stabilizing hydrogen bond interactions in the transition state leading to the N2 product. wuxiapptec.com

The table below illustrates the calculated activation energies for the competing N1 and N2 alkylation of a pyrazole derivative with different alkylating agents, as determined by computational analysis in a referenced study. wuxiapptec.com

| Alkylating Reagent | Position of Alkylation | Calculated Activation Energy (kcal/mol) |

| Methyl Bromide | N1 | 6.4 |

| N2 | 9.4 | |

| N-methyl chloroacetamide | N1 | 18.0 |

| N2 | 15.0 |

Furthermore, computational studies on the Paal-Knorr pyrrole (B145914) synthesis, which is analogous to pyrazole synthesis, have examined different mechanistic possibilities, such as the hemiaminal versus the enamine cyclization pathway. researchgate.net These studies concluded that the hemiaminal cyclization is the preferred route, with the cyclization of the hemiaminal intermediate being the rate-limiting step. researchgate.net Such findings for related heterocyclic systems provide a valuable framework for understanding the synthesis of pyrazoles like this compound.

Kinetic studies combined with microkinetic modeling have also revealed unexpected complexities in the Knorr pyrazole synthesis, including autocatalytic pathways and the involvement of previously unconsidered reaction intermediates. rsc.org These advanced computational approaches are crucial for developing a comprehensive understanding of the reaction dynamics.

While the specific energetic landscape for the formation of this compound remains to be computationally mapped, the principles derived from studies of related pyrazole syntheses suggest that the reaction pathway is governed by a series of nucleophilic attacks, cyclization, and dehydration steps, with the regiochemical outcome being sensitive to the electronic and steric nature of the reactants and the reaction conditions.

Applications of 2 1h Pyrazol 3 Yl Benzonitrile in Advanced Chemical Research

Role as a Versatile Synthetic Building Block and Intermediate

The presence of reactive sites on both the pyrazole (B372694) and benzonitrile (B105546) rings makes 2-(1H-Pyrazol-3-yl)benzonitrile a highly adaptable intermediate in organic synthesis. Its utility is particularly evident in the construction of diverse heterocyclic systems and in the strategic design of compound libraries for drug discovery.

Synthesis of Complex Heterocyclic Frameworks

The pyrazole and benzonitrile moieties in this compound offer multiple reaction points for the construction of fused and complex heterocyclic frameworks. The nitrogen atoms of the pyrazole ring can participate in various cyclization reactions, while the nitrile group can be transformed into other functional groups or incorporated into a new ring system. For instance, pyrazole derivatives are known to be key components in the synthesis of a wide array of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles and pyrazolyl-thiazoles. nih.govnih.gov The synthesis of these complex structures often involves multi-step reactions where the pyrazole core acts as a foundational element. nih.gov The reactivity of the pyrazole ring, combined with the electronic properties of the benzonitrile group, allows for the regioselective synthesis of intricate molecular architectures.

One notable application is in the synthesis of pyrazole-containing chromones. nih.gov The general strategy involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones to yield 2-pyrazolyl-chromones. nih.gov This highlights how the pyrazole moiety, a key feature of this compound, can be integrated into more complex polycyclic systems. Furthermore, the synthesis of pyrazolyltriazoles has been achieved through various synthetic routes, demonstrating the versatility of the pyrazole scaffold in creating diverse heterocyclic compounds. nih.govresearchgate.net

Scaffold Hopping and Library Design Strategies

In medicinal chemistry, scaffold hopping is a crucial strategy for discovering novel drug candidates by replacing a central molecular core with a different one while retaining similar biological activity. The pyrazole core, as found in this compound, is a popular scaffold in such strategies due to its ability to mimic other cyclic structures and its favorable physicochemical properties. nih.govresearchgate.net

A prominent example is the use of a pyrazole core in a scaffold-hopping approach to develop potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK), a therapeutic target for neuronal injury and neurodegenerative diseases. nih.govresearchgate.net Researchers successfully converted a pyrimidine-based inhibitor to a pyrazole core, resulting in improved drug-like properties. nih.govresearchgate.net This demonstrates the value of the pyrazole scaffold in optimizing lead compounds.

Furthermore, the pyrazole motif is utilized in the design of chemical libraries for high-throughput screening. Its structural diversity and synthetic tractability make it an ideal foundation for generating a large number of related compounds with varied substituents. nih.gov This approach has been applied to the discovery of selective CB₂ receptor ligands by creating a library of pyrazoline derivatives. nih.gov The ability to readily modify the pyrazole scaffold allows for a systematic exploration of the chemical space around a particular biological target.

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the nitrile group of this compound make it an excellent candidate for ligand design in coordination chemistry. It can coordinate to metal ions in various ways, leading to the formation of a wide range of coordination complexes with interesting structural and electronic properties.

Chelation Properties with Transition Metals

Pyrazole-based ligands are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can act as donor atoms, and the presence of the benzonitrile group can influence the electronic properties of the resulting metal complex. The coordination of pyrazole derivatives to metal ions like silver(I) has been shown to result in the formation of both discrete complexes and coordination polymers. mdpi.com In these structures, the pyrazole ring typically coordinates to the metal center through one of its nitrogen atoms. mdpi.com The specific coordination mode can be influenced by the reaction conditions and the presence of other ligands. mdpi.com

The versatility of pyrazole derivatives as ligands is further highlighted by their ability to form complexes with varying nuclearity, from mononuclear to polynuclear structures. researchgate.net This diversity in coordination behavior makes them valuable components in the construction of complex supramolecular assemblies.

Design of Electron-Withdrawing Benzonitrile Ligands

The benzonitrile group in this compound is an electron-withdrawing group, which can significantly impact the electronic properties of the ligand and the resulting metal complex. This feature is particularly useful in the design of ligands for specific applications in catalysis and materials science. Electron-withdrawing ligands can modulate the redox potential of the metal center and influence the reactivity of the complex.

While direct studies on this compound as an electron-withdrawing ligand are not extensively detailed in the provided search results, the general principles of ligand design suggest its potential in this area. The combination of the pyrazole's coordinating ability and the benzonitrile's electronic influence makes it a promising candidate for creating tailored metal complexes with specific electronic characteristics.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its pyrazole and benzonitrile groups, makes it an ideal building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. digitellinc.comresearchgate.net

Pyrazole-based ligands have been successfully used to synthesize a variety of coordination polymers. mdpi.comresearchgate.net For instance, pyrazole-containing ligands have been reacted with transition metals to form 3D porous networks. researchgate.net The ability of the pyrazole ring to bridge multiple metal centers is a key factor in the formation of these extended structures. unimi.it

Furthermore, pyrazole-functionalized carboxylic acid ligands have been employed in the synthesis of zinc(II)-MOFs. rsc.org The resulting frameworks exhibit selective adsorption properties for organic dyes, demonstrating the potential of pyrazole-based MOFs in environmental applications. rsc.org The tunability of the pyrazole ligand allows for the rational design of MOFs with specific pore sizes and functionalities. digitellinc.comrsc.org The use of pyrazole-based linkers is a well-established strategy in the "reticular chemistry" approach to designing ordered, porous networks. unimi.it

Pyrazole-Based Ligands in Homogeneous Catalysis

Pyrazole derivatives are well-established as versatile ligands in homogeneous catalysis due to their adaptable electronic and steric properties. The nitrogen atoms in the pyrazole ring act as excellent coordination sites for a wide array of transition metals. The specific substitution on the pyrazole and any attached phenyl rings can be tailored to fine-tune the catalytic activity and selectivity of the resulting metal complexes. mdpi.comfrontiersin.org

While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural motifs are present in more complex ligand systems. For instance, the synthesis of related compounds like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, highlighting the compatibility of this scaffold with catalytic systems. google.com The nitrile group can also participate in or influence catalytic transformations.

The broader class of pyrazole-containing ligands has demonstrated significant success in various catalytic reactions. For example, manganese complexes coordinated with pyrazole ligands have been employed as efficient catalysts for transfer hydrogenation reactions. frontiersin.org The design of pincer-type ligands incorporating pyrazole units has also led to advancements in catalysis. mdpi.com

Table 1: Examples of Catalytic Systems Employing Pyrazole-Based Ligands

| Catalyst Type | Ligand Type | Application | Reference |

| Manganese Complex | Pyrazole-based | Transfer Hydrogenation | frontiersin.org |

| Pincer Complex | 2,6-bis(1H-pyrazol-3-yl)pyridines | Various catalytic reactions | mdpi.com |

| Palladium Complex | Bis(triphenylphosphine)palladium(II) chloride | Suzuki cross-coupling for synthesis of pyrazole-benzonitriles | google.com |

Materials Science Applications

The structural features of this compound make it a compelling candidate for various applications in materials science, from the construction of ordered molecular assemblies to the development of functional optical and electronic materials.

Supramolecular Chemistry and Self-Assembly

The presence of the N-H group in the pyrazole ring of this compound allows for the formation of hydrogen bonds, a key interaction in supramolecular chemistry. NH-pyrazoles are known to self-assemble into various well-defined architectures such as dimers, trimers, tetramers, and even infinite chains through intermolecular N-H···N hydrogen bonds. researchgate.net This ability to form predictable, ordered structures is fundamental to the design of new materials with tailored properties.

For example, studies on related 4-aryl-1H-pyrazoles have shown that these molecules can self-assemble via hydrogen bonding to form columnar liquid crystals, which are materials with properties intermediate between those of conventional liquids and solid crystals. rsc.org The self-assembly of pyrazolate anions with ammonium (B1175870) cations has also been shown to form intricate double-stranded helical structures. rsc.org While specific studies on the self-assembly of this compound are not prominent, its inherent capacity for hydrogen bonding suggests its potential use in creating novel supramolecular architectures. The benzonitrile group can further influence the packing and electronic properties of these assemblies.

Development of Fluorescent Probes and Sensors

Pyrazole derivatives have emerged as a significant class of compounds for the development of fluorescent sensors for the detection of various analytes, particularly metal ions. sigmaaldrich.com The fluorescence properties of these molecules can be modulated upon binding to a target species, leading to a "turn-on" or "turn-off" response. This is often achieved through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

While this compound itself has not been extensively studied as a fluorescent probe, the pyrazole scaffold is central to many successful sensor designs. For instance, pyrazole-based sensors have been developed for the selective detection of biologically and environmentally important metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. Current time information in Bangalore, IN.nih.gov The nitrile group in this compound could also play a role in coordinating with metal ions or influencing the photophysical properties of the molecule.

Table 2: Examples of Pyrazole-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Ion(s) | Fluorescence Response | Reference |

| Pyrazoline and Pyrazole derivatives | Zn²⁺/Cd²⁺ | "Turn-on" | nih.gov |

| Pyrazoline and Pyrazole derivatives | Fe³⁺/Fe²⁺ | "Turn-on" | Current time information in Bangalore, IN.nih.gov |

| Pyridine-based pyrazole derivatives | Zn²⁺ and Cd²⁺ | "Turn-on" and "Turn-off" | nih.gov |

Optoelectronic and Photoluminescent Materials

The conjugated π-system present in pyrazole derivatives makes them attractive candidates for applications in optoelectronic and photoluminescent materials. Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and are being explored for use in organic light-emitting diodes (OLEDs). sigmaaldrich.com

The introduction of different functional groups onto the pyrazole ring can tune the emission color and efficiency of the resulting materials. For instance, pyrazoloquinoline derivatives have been investigated for their potential in optoelectronic applications. researchgate.net While specific data on the optoelectronic properties of this compound is scarce, the combination of the pyrazole and benzonitrile moieties suggests that it could serve as a building block for larger, more complex molecules with desirable photoluminescent characteristics. The nitrile group, being electron-withdrawing, can significantly influence the electronic structure and emission properties of the molecule.

Applications in Electronics

The use of pyrazole derivatives in electronic applications is an emerging area of research. rsc.org Their ability to form ordered structures through self-assembly, as well as their tunable electronic properties, makes them interesting for applications in molecular electronics. The incorporation of pyrazole-containing molecules into electronic devices could lead to novel functionalities. The specific role of this compound in this field is yet to be fully explored, but its properties as a functional organic molecule suggest potential for future applications.

Metal Extraction and Transport

Pyrazole and its derivatives are known to be excellent chelating agents for transition metals. rsc.org This property is valuable for the extraction and transport of metal ions, which is a critical process in various industrial and environmental applications. The nitrogen atoms of the pyrazole ring can selectively bind to specific metal ions, allowing for their separation from a mixture. The efficiency and selectivity of this process can be controlled by modifying the substituents on the pyrazole ring. While there are no specific reports detailing the use of this compound for metal extraction, its inherent chelating ability makes it a potential candidate for such applications.

Fuel Cell Membrane Research

The investigation into novel materials for proton exchange membranes (PEMs) is a critical aspect of fuel cell development. While direct research on this compound for this application is not widely documented in publicly available literature, the broader class of pyrazole-containing polymers has been explored for creating proton-conducting membranes.

Researchers have synthesized fluorinated copolymers that incorporate a pyrazole group, with the aim of developing materials for polymer electrolyte fuel cells. researchgate.net The fundamental idea behind incorporating nitrogen-containing heterocycles like pyrazole is that they can facilitate proton transport under low-humidity or anhydrous conditions, which is a significant challenge for traditional polymer membranes. The pyrazole ring, acting as a proton donor and acceptor, can potentially offer pathways for proton hopping, a mechanism that is crucial for the membrane's conductivity.

Studies on other related polymers, such as those based on poly(arylene ether benzonitrile), have also been a focus in the quest for alternatives to conventional perfluorosulfonic acid membranes. researchgate.net These efforts highlight a strategy where the benzonitrile moiety contributes to the polymer backbone's mechanical and thermal stability, while other functional groups are responsible for proton conduction. Although this compound is not explicitly named in these studies, its structure represents a monomer that could theoretically be functionalized and polymerized to create membranes with tailored properties.

Applications in Agrochemicals Research as a Synthetic Intermediate

In the field of agrochemicals, the discovery of novel active ingredients often relies on the synthesis of new molecular scaffolds. The pyrazole ring is a well-established "toxophore" or "pharmacophore" present in many commercially successful fungicides, insecticides, and herbicides. The inclusion of a benzonitrile group can further enhance biological activity or modify the physical properties of the final compound, such as its uptake and transport within a plant or insect.

While specific public domain examples detailing the use of this compound are limited, the utility of the closely related analogue, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, as a key intermediate is well-documented. ontosight.ai This analogue serves as a precursor in the synthesis of various biologically active compounds, including pesticides and herbicides. ontosight.ai This establishes the pyrazolyl-benzonitrile framework as a valuable template in agrochemical design.

The compound this compound serves as a crucial starting material for creating a library of derivative compounds. The pyrazole ring's nitrogen atom can be readily alkylated or arylated, and the benzonitrile group can be subjected to various chemical transformations to produce a wide range of potential agrochemicals. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities.

Below is a table illustrating the role of this compound as a synthetic intermediate for generating potential agrochemical candidates.

| Intermediate Compound | Potential Reaction Type | Resulting Functional Group | Potential Agrochemical Class |

| This compound | N-Alkylation of Pyrazole | N-Alkyl Pyrazole | Fungicide, Herbicide |

| This compound | Suzuki Coupling (on a pre-functionalized ring) | Aryl-substituted Benzonitrile | Insecticide, Fungicide |

| This compound | Nitrile Hydrolysis | Carboxylic Acid | Plant Growth Regulator |

| This compound | Nitrile Reduction | Aminomethyl Group | Systemic Fungicide |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient and environmentally benign synthetic routes to 2-(1H-Pyrazol-3-yl)benzonitrile and its analogs is a cornerstone of future research. While traditional methods like the Knorr synthesis have been foundational, the focus is shifting towards modern techniques that offer greater efficiency and selectivity. numberanalytics.com

Key areas of exploration include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, for instance, have shown immense promise in the synthesis of complex pyrazole (B372694) derivatives with high precision. numberanalytics.com Future work will likely explore other transition metals and novel ligand systems to further enhance reaction scope and efficiency.

Microwave-Assisted Synthesis: This technique accelerates chemical reactions, leading to significantly reduced reaction times and often improved yields. numberanalytics.com Its application to the synthesis of this compound could offer a more sustainable and high-throughput approach.

Green Chemistry Approaches: The use of environmentally friendly solvents like water and green catalysts such as nano-ZnO and CeO2/SiO2 is gaining traction. thieme-connect.comnih.gov Research into one-pot multicomponent reactions and solvent-free conditions will be crucial for developing sustainable synthetic protocols. thieme-connect.comias.ac.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Investigating the synthesis of this compound under flow conditions could be a significant step towards industrial-scale production.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes like immobilized Thermomyces lanuginosus lipase (B570770) (TLL) for the regioselective synthesis of pyrazole derivatives is an emerging area with considerable potential. researchgate.net

| Synthesis Method | Advantages | Disadvantages |

| Knorr Synthesis | Simple and well-established | Limited substrate scope |

| Transition Metal-Catalyzed Reactions | High efficiency and selectivity | Requires expensive catalysts |

| Microwave-Assisted Synthesis | Fast reaction times and improved yields | Specialized equipment required |

| Green Chemistry Approaches | Environmentally friendly, often uses milder conditions | Catalyst development can be challenging |

| Flow Chemistry | Precise control, scalability, improved safety | Initial setup cost can be high |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions | Enzyme stability and cost can be limitations |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for understanding the structure-activity relationships (SAR) and predicting the properties of novel compounds. eurasianjournals.com For this compound, advanced computational modeling will play a pivotal role in several key areas:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comnih.gov This understanding is crucial for designing derivatives with tailored electronic characteristics.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes and receptors. eurasianjournals.comnih.gov This is particularly valuable in drug discovery for identifying potential lead compounds. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. ej-chem.orgnih.govnih.gov These models can then be used to predict the activity of newly designed compounds, accelerating the discovery of potent molecules. nih.govnih.gov For instance, QSAR studies have been successfully applied to pyrazole derivatives to predict their anticancer and antimicrobial activities. ej-chem.orgnih.gov

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. ptfarm.pl Pharmacophore models for this compound derivatives can guide the design of new compounds with improved potency and selectivity.

Diversification of Derivative Synthesis for Expanded Chemical Space

The core structure of this compound offers numerous opportunities for chemical modification, allowing for the creation of large and diverse derivative libraries. This expansion of chemical space is critical for exploring a wider range of biological activities and material properties.

Future synthetic efforts will likely focus on:

Functionalization of the Pyrazole Ring: The nitrogen and carbon atoms of the pyrazole ring are amenable to various substitution reactions, enabling the introduction of a wide array of functional groups. This can modulate the electronic properties, solubility, and binding interactions of the molecule.

Modification of the Benzonitrile (B105546) Moiety: The cyano group and the benzene (B151609) ring can be transformed into other functional groups, leading to a host of new derivatives with potentially different applications. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Fused Heterocyclic Systems: The pyrazole ring can be fused with other heterocyclic or aromatic rings to create novel polycyclic structures. mdpi.com These fused systems often exhibit unique photophysical and biological properties. mdpi.com

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of this compound derivatives for screening in various assays.

Interdisciplinary Applications in Emerging Fields of Chemical Science

The unique structural features of this compound and its derivatives make them attractive candidates for a variety of applications beyond their traditional use in pharmaceuticals and agrochemicals. numberanalytics.com Future research will likely explore their potential in several emerging fields:

Materials Science: Pyrazole-containing compounds have shown promise in the development of novel materials, such as luminescent compounds and conducting polymers. numberanalytics.com The nitrile group in this compound can also be a useful handle for polymerization or surface functionalization.

Chemical Sensing: The pyrazole and benzonitrile moieties can act as recognition sites for specific analytes. By incorporating fluorophores or other signaling units, derivatives of this compound could be developed as chemosensors for detecting metal ions, anions, or biologically important molecules.

Catalysis: Pyrazole derivatives can act as ligands for transition metal catalysts. numberanalytics.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. Research into the catalytic applications of metal complexes of this compound is a promising avenue.